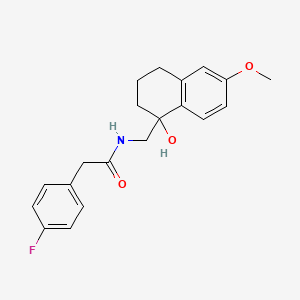
2-(4-fluorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H22FNO3 and its molecular weight is 343.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-fluorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide is a synthetic compound with potential biological activity. Its structure suggests it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the compound's biological activities, including its efficacy against specific pathogens and its cytotoxic effects on human cell lines.
- Molecular Formula : C20H22FNO3
- Molecular Weight : 343.398 g/mol
- IUPAC Name : 2-(4-fluorophenyl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In a screening of various compounds against Mycobacterium tuberculosis, this compound demonstrated significant activity. The minimum inhibitory concentration (MIC) was found to be less than 20 µM for several analogs in the series tested, indicating its potential as a lead compound for further development against tuberculosis .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using HepG2 liver cancer cells. The results indicated that at concentrations above 40 µM, the compound showed low cytotoxicity (IC20 > 40 µM), suggesting a favorable safety profile for further exploration in therapeutic applications .
Structure–Activity Relationship (SAR)
The structure–activity relationship of related compounds has been explored to optimize efficacy and minimize toxicity. Modifications to the phenyl and naphthalene moieties have been shown to influence both antimicrobial activity and cytotoxicity. For instance, certain substitutions improved solubility and bioavailability while maintaining or enhancing activity against target pathogens .
Study 1: Antimycobacterial Screening
In a study focused on novel chemical entities against Mycobacterium tuberculosis, researchers identified several compounds with promising activity. Among these, the analogs of this compound exhibited potent inhibition of bacterial growth with MIC values ranging from 0.5 µM to 20 µM .
Study 2: Cytotoxicity Assessment
Another study assessed the cytotoxic effects of this compound on various human cancer cell lines. The findings indicated that while some derivatives showed significant cytotoxicity (IC50 values between 10 µM and 30 µM), others maintained low toxicity profiles suitable for further development . This variability underscores the importance of structural modifications in enhancing therapeutic potential while minimizing adverse effects.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C20H22FNO3 |
| Molecular Weight | 343.398 g/mol |
| Antimycobacterial Activity (MIC) | <20 µM |
| HepG2 Cell Cytotoxicity (IC20) | >40 µM |
属性
IUPAC Name |
2-(4-fluorophenyl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c1-25-17-8-9-18-15(12-17)3-2-10-20(18,24)13-22-19(23)11-14-4-6-16(21)7-5-14/h4-9,12,24H,2-3,10-11,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBPJBWUZDBBMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)CC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














